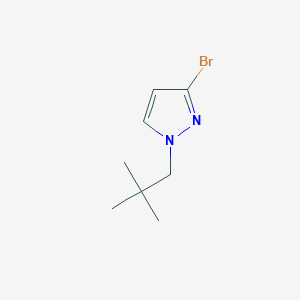

3-bromo-1-(2,2-dimethylpropyl)-1H-pyrazole

Description

3-Bromo-1-(2,2-dimethylpropyl)-1H-pyrazole is a brominated pyrazole derivative featuring a bromine atom at the 3-position and a bulky 2,2-dimethylpropyl (neopentyl) group at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied due to their versatility in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name |

3-bromo-1-(2,2-dimethylpropyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrN2/c1-8(2,3)6-11-5-4-7(9)10-11/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHQRIJWOOTISF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1C=CC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(2,2-dimethylpropyl)-1H-pyrazole typically involves the bromination of 1-(2,2-dimethylpropyl)-1H-pyrazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually include room temperature and a reaction time of several hours to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2,2-dimethylpropyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated pyrazole.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include azido-pyrazoles, thio-pyrazoles, and alkoxy-pyrazoles.

Oxidation Reactions: Products include pyrazole oxides.

Reduction Reactions: Products include hydrogenated pyrazoles.

Scientific Research Applications

3-Bromo-1-(2,2-dimethylpropyl)-1H-pyrazole has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-bromo-1-(2,2-dimethylpropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the 2,2-dimethylpropyl group can influence the compound’s binding affinity and specificity, thereby modulating its biological activity.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features of 3-bromo-1-(2,2-dimethylpropyl)-1H-pyrazole with related brominated pyrazoles:

Key Observations :

- Steric Effects : The neopentyl group in the target compound may reduce reactivity in substitution reactions compared to smaller alkyl groups (e.g., methyl in 5-bromo-1,3-dimethyl-1H-pyrazole) .

- Electronic Effects: Bromine at C3 (target) vs.

- Hybrid Systems : Compounds like 1k incorporate aryl groups, enhancing π-π stacking interactions, whereas the target compound’s neopentyl group may prioritize hydrophobic interactions .

Physical and Spectral Properties

- Melting Points : Compounds with bulky groups (e.g., 1y in : 30–33°C) exhibit lower melting points compared to crystalline aldehydes (e.g., ’s carbaldehyde derivative) .

- Spectroscopy : ¹H/¹³C NMR and HRMS are standard for confirming substituent positions (e.g., 1k’s NMR δ 7.86–7.25 for aromatic protons) . The target compound’s neopentyl group would show distinct δ 1.0–1.5 ppm for methyl protons.

Biological Activity

3-Bromo-1-(2,2-dimethylpropyl)-1H-pyrazole is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-bromo-1-(2,2-dimethylpropyl)-1H-pyrazole is . The compound features a pyrazole ring substituted with a bromine atom and a branched alkyl group, which may influence its biological interactions.

The mechanism of action for 3-bromo-1-(2,2-dimethylpropyl)-1H-pyrazole involves the following key interactions:

- Enzyme Modulation : The bromine atom can participate in nucleophilic substitution reactions, potentially inhibiting or activating enzymes involved in metabolic pathways.

- Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways and modulating physiological responses .

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

Case Study 1: Cancer Cell Proliferation

In vitro studies have demonstrated that brominated pyrazoles can inhibit the proliferation of cancer cells. For instance, compounds structurally related to 3-bromo-1-(2,2-dimethylpropyl)-1H-pyrazole have shown promising results in inducing apoptosis in various cancer cell lines.

Case Study 2: Enzyme Inhibition

Research on similar brominated compounds suggests they may inhibit key metabolic enzymes. For example, studies have indicated that certain pyrazole derivatives inhibit phosphodiesterase enzymes (PDE3A and PDE3B), which are crucial for cellular signaling pathways .

Case Study 3: Antimicrobial Activity

In a study examining the antimicrobial properties of pyrazole derivatives, several compounds demonstrated significant activity against bacteria such as E. coli and S. aureus. These findings imply that 3-bromo-1-(2,2-dimethylpropyl)-1H-pyrazole could possess similar antimicrobial effects due to its structural characteristics .

Comparative Table of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | Brominated pyrazoles | Induction of apoptosis |

| Anti-inflammatory | Pyrazole derivatives | Reduction in inflammatory markers |

| Antimicrobial | Various pyrazoles | Inhibition of bacterial growth |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.